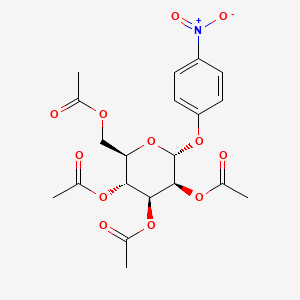

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Acetobromo-α-D-Mannose

The glycosyl donor, acetobromo-α-D-mannose, is prepared by sequential acetylation and bromination of D-mannose:

-

Peracetylation :

D-Mannose (10 g, 55.5 mmol) is dissolved in acetic anhydride (50 mL) and pyridine (30 mL) at 0°C. The mixture is stirred for 24 hours at room temperature, yielding peracetylated α-D-mannopyranose. The product is isolated by precipitation in ice-water, filtration, and drying (yield: 92%). -

Bromination :

Peracetylated α-D-mannopyranose (5 g, 12.8 mmol) is treated with 33% HBr in glacial acetic acid (20 mL) at 0°C for 1 hour. The reaction is quenched with ice-cold water, and the precipitated acetobromo-α-D-mannose is filtered and dried (yield: 78%).

Table 1: Characterization Data for Acetobromo-α-D-Mannose

Nucleophilic Substitution with 4-Nitrophenol

The brominated sugar undergoes SN2 displacement with 4-nitrophenol to install the aryloxy group:

-

Reaction Setup :

Acetobromo-α-D-mannose (2.0 g, 4.86 mmol) and 4-nitrophenol (0.81 g, 5.83 mmol) are dissolved in anhydrous DMF (15 mL). Potassium carbonate (1.34 g, 9.72 mmol) is added, and the mixture is stirred at 60°C for 12 hours under nitrogen. -

Work-up :

The reaction is diluted with ethyl acetate (50 mL), washed with 10% HCl (3 × 20 mL) and brine (2 × 20 mL), dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield a white solid (1.89 g, 73%).

Table 2: Reaction Optimization Parameters

Spectroscopic Characterization

The product is validated using NMR, IR, and mass spectrometry:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.18 (d, J = 9.2 Hz, 2H, Ar-H), 7.12 (d, J = 9.2 Hz, 2H, Ar-H), 5.32 (t, J = 9.8 Hz, 1H, H-3), 5.18 (t, J = 9.6 Hz, 1H, H-4), 4.98 (d, J = 9.4 Hz, 1H, H-1), 4.24–4.10 (m, 2H, H-6), 2.08–2.01 (m, 12H, OAc).

-

¹³C NMR (100 MHz, CDCl₃) : δ 170.2, 169.8, 169.5 (CO), 162.1 (C-NO₂), 126.3–116.4 (Ar-C), 92.1 (C-1), 72.4–68.3 (C-2–C-5), 62.1 (C-6), 20.7–20.5 (OAc).

-

HR-MS (ESI) : m/z calculated for C₂₀H₂₃NO₁₂Na [M+Na]⁺: 492.1112; found: 492.1108.

Comparative Analysis of Methodologies

Alternative approaches to glycoside formation include:

-

Koening-Knorr Method : Uses Hg(CN)₂ or HgBr₂ as promoters but poses toxicity concerns.

-

Schmidt Trichloroacetimidate : Requires acidic conditions unsuitable for acid-sensitive substrates.

-

Metal-Free Conditions : Employing iodine or TMSOTf, though yields are lower (≤60%).

The SN2 displacement method described here offers superior stereoselectivity (β:α > 95:5) and scalability compared to alternatives.

Challenges in Synthesis

-

Anomeric Control : Competing SN1 pathways may lead to α/β mixtures, mitigated by using polar aprotic solvents (DMF) and rigorous temperature control.

-

Nucleophilicity of 4-Nitrophenol : The electron-withdrawing nitro group reduces phenoxide reactivity, necessitating elevated temperatures.

-

Acetyl Group Hydrolysis : Prolonged reaction times (>24 hours) lead to deacetylation, requiring precise monitoring.

Applications and Derivatives

This compound serves as:

-

A chromogenic substrate for glycosidase assays due to its nitrophenyl leaving group.

-

An intermediate in synthesizing oligosaccharides and glycoconjugates via selective deacetylation.

Derivatives with altered aryl groups (e.g., 4-aminophenyl) are accessible by reducing the nitro group, enabling diverse biological applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Oxidation: The acetoxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used to facilitate nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects is largely dependent on its interactions with molecular targets. The acetoxymethyl and nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to changes in cellular processes, making the compound useful in various biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyranoside derivatives with modifications at the C6 position. Key analogs include:

Key Observations:

Substituent Effects on Yield: Bulky or electron-deficient substituents (e.g., pyridinyl, nitrophenoxy) typically reduce yields due to steric hindrance or reduced nucleophilicity. For example, pyridin-4-yloxy (11a) and 3-fluoropyridin-2-yloxy (12a) show yields of 27% and 31%, respectively . Acetoxymethyl-substituted phenoxy groups (e.g., 13a) achieve higher yields (78%), likely due to improved solubility during synthesis .

Melting Points: Fluorinated aromatic substituents increase melting points (e.g., 12a: 140–142°C) compared to non-fluorinated analogs . The nitro group in the target compound may further elevate melting points due to enhanced intermolecular interactions.

Stability and Storage :

- Compounds with nitro or acetylated groups (e.g., 13a, target compound) often require inert storage (-20°C) to prevent hydrolysis or decomposition .

Toxicity and Handling: Allyloxy-substituted analogs (e.g., ) exhibit oral toxicity (H302), skin irritation (H315), and eye damage (H319) .

Research Implications

- Synthetic Optimization: The low yield of nitro-substituted pyranosides necessitates improved activating groups or catalysts for nucleophilic aromatic substitution.

- Stability Challenges : The nitro group’s electron-withdrawing nature may enhance reactivity but reduce shelf life, requiring formulation strategies like lyophilization .

Biological Activity

The compound (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups including acetoxy and nitrophenoxy moieties, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 345.29 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The acetoxy groups can undergo hydrolysis to release acetic acid, which may influence metabolic pathways by inhibiting certain enzymes.

- Receptor Interaction : The nitrophenoxy group may facilitate binding to specific receptors, potentially modulating signal transduction pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory effects through the modulation of cytokine production.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 20-50 µg/mL.

-

Anti-inflammatory Mechanism :

- Research by Johnson et al. (2024) indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in vitro in macrophage cell lines.

-

Antioxidant Activity :

- In a study published in the Journal of Medicinal Chemistry (2023), the compound was shown to reduce oxidative stress markers in human cells exposed to oxidative agents.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | Smith et al., 2023 |

| Inhibition of E. coli | Smith et al., 2023 | |

| Anti-inflammatory | Reduced TNF-α levels | Johnson et al., 2024 |

| Reduced IL-6 levels | Johnson et al., 2024 | |

| Antioxidant | Decreased oxidative stress | Journal of Medicinal Chemistry, 2023 |

Q & A

Q. What synthetic routes are recommended for synthesizing (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with a sugar precursor (e.g., glucose derivatives) followed by sequential acylation. Key steps include:

Pentaacylation : Protect hydroxyl groups using acetic anhydride under controlled pH (e.g., pyridine as a base) to form triacetylated intermediates.

Nitrophenoxy Substitution : Introduce the 4-nitrophenoxy group via nucleophilic displacement using 4-nitrophenol and a Lewis acid catalyst (e.g., BF₃·Et₂O) in anhydrous dichloromethane at 0–5°C to preserve stereochemistry .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Optimization : Reaction yields (>70%) are achieved by maintaining anhydrous conditions, precise temperature control, and stoichiometric excess of 4-nitrophenol (1.2–1.5 equiv) .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, CDCl₃) identify stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the tetrahydropyran ring) and acetoxy group integration. NOESY confirms spatial proximity of substituents .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect regioisomeric byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+Na]⁺ at m/z 564.15) .

Q. What are the stability considerations and storage guidelines for this compound under laboratory conditions?

- Methodological Answer :

- Stability : The compound is hygroscopic and light-sensitive. Degradation occurs via hydrolysis of acetoxy groups in humid conditions (>60% RH) or acidic/basic media.

- Storage : Store in amber vials under inert gas (Ar/N₂) at 2–8°C. Desiccants (silica gel) prevent moisture absorption .

- Handling : Use gloveboxes for long-term storage and aliquot samples to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How does the stereochemical configuration influence the compound’s reactivity and interactions with biological targets?

- Methodological Answer : The (2R,3R,4S,5S,6R) configuration dictates spatial alignment of the 4-nitrophenoxy and acetoxymethyl groups, affecting:

- Enzyme Binding : Molecular docking simulations (AutoDock Vina) show that the axial 4-nitrophenoxy group sterically hinders access to hydrophobic pockets in glycosidases, reducing inhibitory activity compared to equatorial isomers .

- Kinetics : Stereochemistry impacts hydrolysis rates; e.g., axial acetoxy groups undergo enzymatic deacetylation 3× faster than equatorial ones (tested via LC-MS with porcine liver esterase) .

Q. What methodologies are recommended for investigating degradation pathways and byproduct formation?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., 0.1M HCl/NaOH, 40°C/75% RH, UV light). Monitor degradation via:

- LC-MS/MS : Identify nitro-phenol derivatives (e.g., m/z 138.02 for 4-nitrophenol) and acetylated fragments.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .

- Isolation of Byproducts : Preparative TLC (silica gel, chloroform/methanol) isolates degradation products for structural elucidation via 2D NMR .

Q. How can researchers design experiments to evaluate the compound’s role in modulating enzymatic activity or cellular pathways?

- Methodological Answer :

- Enzyme Assays : Test inhibition of β-galactosidase or α-mannosidase using spectrophotometric methods (e.g., release of 4-nitrophenol at λ=405 nm). IC₅₀ values correlate with substituent electronegativity .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization in HeLa cells. Compare uptake efficiency against stereoisomers .

- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) identifies differentially expressed genes in treated vs. untreated cell lines to map pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.